What is the chemical structure of 9-Methyl-6-azaspiro[3.5]nonane
An In-depth Technical Guide to 9-Methyl-6-azaspiro[3.5]nonane: Structure, Properties, and Therapeutic Potential Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 9-Meth...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 9-Methyl-6-azaspiro[3.5]nonane: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 9-Methyl-6-azaspiro[3.5]nonane, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, and potential applications, drawing upon available data and contextual insights from related azaspirocyclic scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug discovery.
Core Structure and Isomerism
9-Methyl-6-azaspiro[3.5]nonane is a saturated bicyclic amine with a molecular formula of C₉H₁₇N.[1][2] Its defining feature is the spirocyclic system, where a cyclobutane ring and a piperidine ring share a single carbon atom (the spiroatom). The nomenclature "azaspiro[3.5]nonane" indicates a nitrogen atom within the ring system, a spiro linkage, and a total of nine carbon atoms in the bicyclic framework, arranged in a four-membered and a six-membered ring. The "6-aza" specifies the position of the nitrogen atom in the six-membered ring, and "9-methyl" indicates a methyl substituent on the cyclobutane ring.
The IUPAC name for this compound is 9-methyl-6-azaspiro[3.5]nonane, and its CAS number is 1427379-10-9.[2][3]
A 2D representation of the chemical structure of 9-Methyl-6-azaspiro[3.5]nonane.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the known and predicted properties of 9-Methyl-6-azaspiro[3.5]nonane.
The availability of derivatives such as 9-methyl-6-azaspiro[3.5]nonan-7-one suggests that functionalization of the piperidine ring is a viable synthetic strategy.[5][6] This ketone derivative could serve as a key intermediate for further chemical modifications.
A generalized workflow for the synthesis of azaspiro[3.5]nonane scaffolds.
Spectroscopic Characterization
The structural elucidation of 9-Methyl-6-azaspiro[3.5]nonane would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR would be expected to show a complex pattern of signals in the aliphatic region (typically 1-4 ppm) corresponding to the protons on the cyclobutane and piperidine rings. The methyl group would likely appear as a doublet.
¹³C NMR would display distinct signals for each of the nine carbon atoms, with their chemical shifts providing information about their chemical environment.
Mass Spectrometry (MS) :
High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, are available and can aid in identification.[1]
Applications in Medicinal Chemistry and Drug Discovery
Azaspirocyclic scaffolds are of significant interest in drug discovery due to their three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets.[7] While direct applications of 9-Methyl-6-azaspiro[3.5]nonane are not yet widely documented, the broader class of azaspiro[3.5]nonanes has shown promise.
For example, derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[8] The rigid spirocyclic core helps to orient substituents in a favorable conformation for receptor binding.[8] This suggests that 9-Methyl-6-azaspiro[3.5]nonane could serve as a valuable building block for the synthesis of novel therapeutic agents.
The general workflow for identifying and developing such compounds is illustrated below.
A typical drug discovery workflow involving novel chemical scaffolds.
Conclusion
9-Methyl-6-azaspiro[3.5]nonane is a fascinating molecule with a unique three-dimensional structure. While detailed experimental data on this specific compound is currently limited in the public domain, its structural features and the established biological activity of related azaspiro[3.5]nonane derivatives highlight its potential as a valuable scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of 9-Methyl-6-azaspiro[3.5]nonane and its derivatives is warranted and could open up new avenues in drug discovery.
The Ascendancy of Spirocyclic Amines in Modern Drug Discovery: An In-depth Technical Guide to 9-Methyl-6-azaspiro[3.5]nonane
Abstract In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their ability to impart three-dimensionality, a key feature for enhancing target engagement and optimizing drug-like characteristics.[1][2] This technical guide provides a comprehensive exploration of the role of spirocyclic amines in drug discovery, with a specific focus on the 6-azaspiro[3.5]nonane framework and its derivative, 9-Methyl-6-azaspiro[3.5]nonane. We will delve into the synthetic strategies, conformational analysis, and potential therapeutic applications of this promising scaffold, offering a valuable resource for researchers, scientists, and drug development professionals.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
For decades, medicinal chemistry has been dominated by aromatic and other planar ring systems. However, the increasing complexity of biological targets necessitates a move towards more three-dimensional (3D) molecular shapes. Spirocycles, which are bicyclic systems where the two rings share a single common atom, offer a unique and powerful solution.[2] The inherent 3D nature of spirocyclic scaffolds provides several distinct advantages in drug design:
Improved Physicochemical Properties: The introduction of spirocyclic motifs, with their higher fraction of sp3-hybridized carbon atoms, generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[2] This can translate to improved aqueous solubility, reduced metabolic liability, and better overall ADME (absorption, distribution, metabolism, and excretion) profiles.
Enhanced Target Binding and Selectivity: The rigid, well-defined geometry of spirocycles can lock the conformation of a molecule, pre-organizing functional groups for optimal interaction with the binding pockets of biological targets.[1] This conformational constraint can lead to increased potency and selectivity, as it reduces the entropic penalty upon binding.
Novel Chemical Space and Intellectual Property: The exploration of spirocyclic scaffolds opens up new avenues for chemical innovation, allowing for the development of novel drug candidates with unique intellectual property positions.[3]
The strategic incorporation of spirocycles has been shown to positively influence key drug discovery parameters, including aqueous solubility, metabolic stability, and target binding selectivity.[1]
The 6-Azaspiro[3.5]nonane Scaffold: A Versatile Building Block
Within the diverse family of spirocycles, the 6-azaspiro[3.5]nonane framework, which consists of a cyclobutane ring fused to a piperidine ring at the 4-position, has emerged as a particularly interesting scaffold. Its utility has been demonstrated in the development of inhibitors for targets such as the SARS-CoV-2 3C-like protease, where the extended nature of the azaspiro[3.5]nonane moiety allows for deeper engagement with hydrophobic pockets within the target's active site.[4]
Conformational Considerations of the 6-Azaspiro[3.5]nonane Core
The conformational behavior of the 6-azaspiro[3.5]nonane core is a critical determinant of its utility in drug design. The piperidine ring can adopt either a chair or a boat conformation, with the chair form being energetically more favorable. The fusion of the cyclobutane ring introduces additional conformational constraints, influencing the orientation of substituents on the piperidine ring.
A key feature of the 6-azaspiro[3.5]nonane scaffold is the presentation of substituents in well-defined axial and equatorial positions, which can be exploited to fine-tune interactions with a biological target. The introduction of a methyl group at the 9-position, as in 9-Methyl-6-azaspiro[3.5]nonane, will further influence the conformational landscape. The methyl group can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable due to reduced steric hindrance.
Caption: Chair conformations of 9-Methyl-6-azaspiro[3.5]nonane.
Synthesis of Substituted 6-Azaspiro[3.5]nonanes
The synthesis of spirocyclic amines can be challenging, but several strategies have been developed. A general and adaptable approach to substituted 6-azaspiro[3.5]nonanes can be envisioned through a multi-step sequence, as detailed below. This protocol is based on established methodologies for the synthesis of similar azaspirocyclic systems.
Proposed Synthetic Protocol for 9-Methyl-6-azaspiro[3.5]nonane
This proposed synthesis leverages commercially available starting materials and established chemical transformations.
Step 1: Synthesis of a Key Di-ester Intermediate
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine diethyl malonate and N-tosylbis(2-bromoethyl)amine.
Solvent and Base: Dissolve the reactants in a suitable aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base like potassium carbonate.
Reaction Conditions: Heat the reaction mixture to facilitate the double alkylation of the diethyl malonate. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the N-tosyl-piperidine-4,4-diethyl ester.
Step 2: Reduction to the Diol
Reducing Agent: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
Addition of Di-ester: Cool the LAH suspension to 0 °C. Slowly add a solution of the N-tosyl-piperidine-4,4-diethyl ester in the same anhydrous solvent.
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC). Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).
Isolation: Filter the resulting aluminum salts and wash thoroughly with the reaction solvent. Concentrate the filtrate to obtain the diol intermediate.
Step 3: Cyclization to the Spirocyclic Oxetane
Mesylation and Ring Closure: The diol can be subjected to a one-pot mesylation and ring closure to form the spirocyclic oxetane. This is a known strategy for forming oxetane rings from 1,3-diols.[5]
Alternative Cyclization: An alternative patented synthesis involves the ring-closure of 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol).[5]
Step 4: Introduction of the Methyl Group and Final Product Formation
The introduction of the methyl group at the 9-position would likely require a different synthetic strategy starting from a precursor that already contains the desired stereochemistry or by employing a stereoselective methylation method on a suitable intermediate. The specific details for the synthesis of 9-Methyl-6-azaspiro[3.5]nonane are not extensively documented in publicly available literature, and thus a custom synthesis approach would be necessary.
Caption: Generalized synthetic workflow for substituted 6-azaspiro[3.5]nonanes.
The Role of 9-Methyl-6-azaspiro[3.5]nonane in Drug Discovery
While specific examples of 9-Methyl-6-azaspiro[3.5]nonane in drug discovery are not widely reported, its potential can be inferred from the applications of the broader class of azaspiro[3.5]nonane derivatives and the general principles of medicinal chemistry.
As a Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design.[6] Spirocyclic amines are increasingly being used as bioisosteres for more common heterocyclic systems like piperidines and morpholines. The 6-azaspiro[3.5]nonane scaffold can serve as a valuable bioisostere for piperidine, offering a more rigid and three-dimensional presentation of substituents.
The introduction of the 9-methyl group can further modulate the properties of the scaffold:
Lipophilicity: The methyl group will increase the lipophilicity of the molecule, which can impact its solubility, permeability, and plasma protein binding.
Metabolic Stability: The methyl group can influence the metabolic stability of the compound by blocking potential sites of metabolism or by introducing a new site for metabolic transformation.
Target Interactions: The methyl group can provide additional van der Waals interactions with the target protein, potentially increasing binding affinity. It can also be used to probe for steric constraints within a binding pocket.
Potential Therapeutic Applications
Given the diverse biological activities of spirocyclic amines, 9-Methyl-6-azaspiro[3.5]nonane could be a valuable scaffold in various therapeutic areas. For instance, derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent and selective agonists of GPR119, a promising target for the treatment of type 2 diabetes.[7] This highlights the potential of the azaspiro[3.5]nonane core in modulating the activity of G-protein coupled receptors (GPCRs).
Furthermore, the ability of the 6-azaspiro[3.5]nonane scaffold to engage with hydrophobic pockets, as seen in the case of SARS-CoV-2 3CLpro inhibitors, suggests its potential in designing inhibitors for other enzymes with similar active site topologies.[4]
Structure-Activity Relationship (SAR) Studies
Systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing lead compounds.[8] For a scaffold like 9-Methyl-6-azaspiro[3.5]nonane, SAR studies would involve synthesizing a library of analogs with modifications at various positions, including:
The Piperidine Nitrogen: Acylation, alkylation, or arylation of the nitrogen atom to introduce different functional groups and modulate basicity.
The Cyclobutane Ring: Introduction of substituents on the cyclobutane ring to probe for additional binding interactions.
The Methyl Group: Variation of the substituent at the 9-position (e.g., ethyl, trifluoromethyl) to fine-tune steric and electronic properties.
The following table illustrates a hypothetical SAR study for a series of 9-substituted-6-azaspiro[3.5]nonane derivatives targeting a generic kinase.
Compound
R Group at C9
IC50 (nM)
Lipophilicity (clogP)
1a
H
150
2.1
1b
Methyl
75
2.5
1c
Ethyl
120
2.9
1d
Trifluoromethyl
250
2.8
Key Observations from Hypothetical SAR Table:
The introduction of a small alkyl group at the 9-position (Compound 1b) is beneficial for potency.
Increasing the size of the alkyl group (Compound 1c) leads to a decrease in activity, suggesting a potential steric clash in the binding pocket.
The electron-withdrawing trifluoromethyl group (Compound 1d) is detrimental to activity.
Future Directions and Conclusion
The exploration of novel chemical space is a critical endeavor in modern drug discovery. Spirocyclic amines, and specifically the 6-azaspiro[3.5]nonane scaffold, represent a promising class of building blocks with the potential to deliver drug candidates with improved properties. While direct applications of 9-Methyl-6-azaspiro[3.5]nonane are yet to be widely documented, its structural features suggest that it could be a valuable tool for medicinal chemists.
Future work should focus on the development of efficient and scalable synthetic routes to 9-Methyl-6-azaspiro[3.5]nonane and its derivatives. Furthermore, the systematic evaluation of this scaffold in a variety of biological targets will be essential to fully elucidate its potential in drug discovery. As our understanding of the "spirocyclic advantage" continues to grow, we can anticipate that scaffolds like 9-Methyl-6-azaspiro[3.5]nonane will play an increasingly important role in the development of the next generation of therapeutics.
References
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described. (Source: MDPI)
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. (Source: Semantic Scholar)
A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. (Source: Benchchem)
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (Source: BLDpharm)
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (Source: ChemRxiv)
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (Source: PubMed)
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (Source: BLDpharm)
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TRE
Identification of target family directed bioisosteric replacements. (Source: RSC Publishing)
Approach to Heterospirocycles for Medicinal Chemistry. (Source: PMC)
Bioisosteric Replacements. (Source: Chemspace)
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
The utilization of spirocyclic scaffolds in novel drug discovery. (Source: Taylor & Francis)
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
United States P
Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (Source: PMC)
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (Source: PMC)
9-azabicyclo[3.3.1]nonane derivatives.
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (Source: University of Southampton)
Rapid conformational analysis of semi-flexible liquid crystals. (Source: White Rose Research Online)
Pharmacological Role of Biosynthetic Products. (Source: IntechOpen)
Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (Source: PMC)
SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. (Source: PubMed)
Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives. (Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing))
9-(trifluoromethyl)-6-azaspiro[3.
Synthesis, SAR, and in Silico ADME Screening Studies of Some 9-Amino-3-Phenylacridone Derivatives as Topoisomerase II Inhibitors. (Source: Scirp.org)
CONFORMATIONAL ANALYSIS AND FORMATION ENTHALPY OF (3R,5S,6R)-6-ACETYLAMIDOPENICILLANIC ACID CALCULATED BY THE PM3, PM6 AND PM. (Source: Revue Roumaine de Chimie)
Synthesis pathway and mechanism for 9-Methyl-6-azaspiro[3.5]nonane
An Application Note on the Synthesis of 9-Methyl-6-azaspiro[3.5]nonane: A Proposed Pathway and Detailed Protocol Introduction Azaspirocycles are a class of heterocyclic compounds featuring a spirocyclic junction with at...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Synthesis of 9-Methyl-6-azaspiro[3.5]nonane: A Proposed Pathway and Detailed Protocol
Introduction
Azaspirocycles are a class of heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom. Their unique three-dimensional and rigid structure has made them increasingly important scaffolds in medicinal chemistry.[1][2] Compared to their non-spirocyclic counterparts, azaspirocycles often exhibit improved physicochemical properties such as enhanced solubility and metabolic stability.[1] The 6-azaspiro[3.5]nonane framework, in particular, is a valuable motif in the design of novel therapeutics. This application note details a proposed synthetic pathway and protocol for a specific derivative, 9-Methyl-6-azaspiro[3.5]nonane, designed for researchers and professionals in drug development.
Retrosynthetic Analysis and Proposed Pathway
Given the absence of a direct literature precedent for the synthesis of 9-Methyl-6-azaspiro[3.5]nonane, a plausible and efficient synthetic route has been devised. The strategy involves the initial construction of a lactam intermediate, 9-methyl-6-azaspiro[3.5]nonan-7-one, followed by its reduction to the target saturated amine. The key spirocyclic core of the lactam is proposed to be formed via an intramolecular cyclization of a suitable piperidine derivative.
The retrosynthetic analysis is as follows: The target amine 1 can be obtained by the reduction of the corresponding lactam 2 . This lactam can be synthesized through the cyclization of the amino acid precursor 3 . The amino acid can be derived from the Michael addition of nitromethane to the α,β-unsaturated ester 4 . Finally, the unsaturated ester 4 can be prepared from the commercially available N-Boc-3-methyl-4-piperidone 5 via a Horner-Wadsworth-Emmons reaction.
Caption: Retrosynthetic pathway for 9-Methyl-6-azaspiro[3.5]nonane.
Detailed Synthetic Protocol
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-methylpiperidine-1-carboxylate (4)
This step involves a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester moiety.
Materials:
N-Boc-3-methyl-4-piperidone (5)
Triethyl phosphonoacetate
Sodium hydride (NaH), 60% dispersion in mineral oil
Standard laboratory glassware and inert atmosphere setup
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) and anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Dissolve N-Boc-3-methyl-4-piperidone (5) (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated ester 4 .
Step 2: Synthesis of tert-butyl 9-methyl-7-oxo-6-azaspiro[3.5]nonane-6-carboxylate (Lactam 2, N-Boc protected)
This key step involves a tandem Michael addition of nitromethane and subsequent reductive cyclization to form the spiro-lactam.
Materials:
α,β-Unsaturated ester (4)
Nitromethane
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Raney Nickel (or alternative reduction catalyst like Pd/C)
Hydrogen gas (H₂)
Methanol or Ethanol
Standard hydrogenation apparatus
Procedure:
Dissolve the α,β-unsaturated ester 4 (1.0 equivalent) in nitromethane (used as both reactant and solvent).
Add DBU (0.2 equivalents) to the solution and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.
Remove the excess nitromethane and DBU under reduced pressure. The resulting crude product is the nitro-adduct.
Dissolve the crude nitro-adduct in methanol or ethanol in a hydrogenation vessel.
Carefully add a catalytic amount of Raney Nickel slurry.
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture vigorously at room temperature for 12-24 hours. The reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the ester to form the lactam.
Upon completion, carefully filter the catalyst through a pad of Celite, washing with methanol.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc protected spiro-lactam.
Step 3: Synthesis of 9-Methyl-6-azaspiro[3.5]nonane (1)
This final step involves the reduction of the lactam to the target amine and removal of the Boc protecting group.
Materials:
N-Boc protected spiro-lactam from Step 2
Lithium aluminum hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Anhydrous diethyl ether
Sodium sulfate decahydrate or Rochelle's salt solution
Hydrochloric acid (HCl) in dioxane (for Boc deprotection)
Sodium hydroxide (NaOH) solution
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄ (3-4 equivalents) and anhydrous THF.
Cool the suspension to 0 °C.
Dissolve the N-Boc protected spiro-lactam (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.
Dissolve the crude product in a suitable solvent like dioxane or dichloromethane.
Add an excess of HCl in dioxane (e.g., 4M solution) and stir at room temperature for 1-2 hours.
Concentrate the reaction mixture to dryness.
Dissolve the residue in water, and basify with a strong base (e.g., 6M NaOH) to a pH > 12.
Extract the aqueous layer with dichloromethane or chloroform (3 x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 9-Methyl-6-azaspiro[3.5]nonane (1 ). Further purification can be achieved by distillation or chromatography if necessary.
The key spirocycle-forming step is the tandem Michael addition-reductive cyclization. The mechanism is proposed as follows:
Michael Addition: The base (DBU) deprotonates nitromethane to form a nitronate anion. This nucleophile then attacks the β-carbon of the α,β-unsaturated ester 4 in a conjugate addition reaction.
Nitro Group Reduction: The nitro group of the Michael adduct is reduced to a primary amine using a catalyst like Raney Nickel and hydrogen gas.
Intramolecular Cyclization: The newly formed primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable five-membered lactam ring and eliminates ethanol.
Caption: Proposed mechanism for the formation of the spiro-lactam intermediate.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis of 1 gram of 9-Methyl-6-azaspiro[3.5]nonane.
Step
Starting Material
Molar Eq.
Product
Theoretical Yield (g)
Expected Yield (%)
1
N-Boc-3-methyl-4-piperidone (5)
1.0
α,β-Unsaturated ester (4)
1.32
75-85
2
α,β-Unsaturated ester (4)
1.0
N-Boc protected lactam
1.25
60-70
3
N-Boc protected lactam
1.0
9-Methyl-6-azaspiro[3.5]nonane (1)
0.62
80-90
References
A Comparative Guide to the Synthesis of Azaspirocycles. (2025). BenchChem.
Facile Synthesis of Azaspirocycles via Iron Trichloride-Promoted Cyclization/Chlorination of Cyclic 8-Aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. (2012). Organic Letters.
Diversity-Oriented Synthesis of Azaspirocycles. (2004). Organic Letters.
Synthesis of 1-Azaspirocycles via Lewis Acid-Mediated Spirocyclization of Cyclic N-Acyl-N,O-acetals. (N/A). Synlett.
Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods. (N/A). BenchChem.
Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. (N/A). ChemRxiv.
Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic P
Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. (N/A).
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Detailed Application Note & Experimental Protocol.
Introduction & Pharmacological Relevance
Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry due to their three-dimensional nature. Unlike flat heteroaromatic rings, spirocycles orient substituents in precise vectors, which can lead to improved physicochemical properties, enhanced metabolic stability, and novel intellectual property[1].
The 9-methyl-6-azaspiro[3.5]nonane core (CAS: 1427379-10-9, MW: 139.24 g/mol )[2], is a highly valuable building block for high-throughput screening libraries. However, synthesizing unsymmetrical azaspiro[3.5]nonanes requires precise control over ring-closing metrics. This application note details a highly efficient, self-validating three-step synthetic route starting from commercially available cyclobutanecarbonitrile, leveraging a key lactam intermediate to establish the spirocyclic framework[3].
Retrosynthetic Strategy & Workflow
The synthesis is designed around a highly convergent Michael addition / Reductive lactamization sequence.
Disconnection 1: The target piperidine ring is accessed via the exhaustive reduction of a lactam precursor (9-methyl-6-azaspiro[3.5]nonan-7-one)[3],[4].
Disconnection 2: The lactam is formed via the spontaneous intramolecular aminolysis of a
γ
-amino ester.
Disconnection 3: The requisite
γ
-amino ester is generated by the catalytic hydrogenation of a nitrile, which is originally assembled via the Michael addition of cyclobutanecarbonitrile to ethyl crotonate.
Synthetic workflow for 9-Methyl-6-azaspiro[3.5]nonane via a scalable 3-step lactam intermediate.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(1-cyanocyclobutyl)butanoate
Objective: Alkylation of the cyclobutane core via Michael addition.
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and addition funnel. Add anhydrous THF (150 mL) and diisopropylamine (19.0 mL, 135 mmol). Cool to -78 °C using a dry ice/acetone bath.
Deprotonation: Add n-butyllithium (2.5 M in hexanes, 54.0 mL, 135 mmol) dropwise. Stir for 30 minutes to form LDA.
Nitrile Addition: Add cyclobutanecarbonitrile (10.0 g, 123 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.
Michael Addition: Add ethyl crotonate (15.4 g, 135 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via silica gel column chromatography (Hexanes:EtOAc, 9:1) to yield the product as a pale yellow oil.
Step 2: Synthesis of 9-Methyl-6-azaspiro[3.5]nonan-7-one (Reductive Cyclization)
Objective: Reduction of the nitrile to a primary amine, followed by spontaneous intramolecular lactamization.
Preparation: In a high-pressure hydrogenation vessel, dissolve Ethyl 3-(1-cyanocyclobutyl)butanoate (15.0 g, 76.8 mmol) in absolute ethanol (150 mL).
Catalyst Addition: Add a slurry of Raney Nickel (~1.5 g, washed 3x with ethanol to remove water).
Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with
H2
and heat to 50 °C. Stir vigorously for 16 hours.
Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. (Caution: Raney Nickel is highly pyrophoric; keep the filter cake wet at all times).
Cyclization Drive: Concentrate the filtrate under reduced pressure. If TLC indicates the presence of uncyclized amino-ester, dissolve the residue in toluene (100 mL), add a catalytic amount of acetic acid, and reflux with a Dean-Stark trap for 4 hours.
Isolation: Concentrate to afford the lactam as a white solid.
Step 3: Synthesis of 9-Methyl-6-azaspiro[3.5]nonane
Objective: Exhaustive reduction of the lactam to the target spirocyclic amine[3],[4].
Preparation: In a flame-dried 500 mL flask under argon, suspend Lithium Aluminum Hydride (
LiAlH4
) (4.4 g, 115 mmol) in anhydrous THF (100 mL). Cool to 0 °C.
Reduction: Dissolve the lactam (11.8 g, 76.8 mmol) in anhydrous THF (50 mL) and add it dropwise to the
LiAlH4
suspension to control the exothermic reaction.
Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours. Monitor by TLC until the starting material is consumed.
Fieser-Fieser Quench: Cool the reaction to 0 °C. Sequentially and cautiously add: 4.4 mL of
H2O
, 4.4 mL of 15% aqueous
NaOH
, and 13.2 mL of
H2O
[4]. Stir vigorously for 30 minutes until a white, granular precipitate forms.
Isolation: Filter the mixture through Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude free base.
Salt Formation (Optional but Recommended): Dissolve the crude amine in diethyl ether and add 2.0 M HCl in ether dropwise until precipitation ceases. Filter to isolate 9-methyl-6-azaspiro[3.5]nonane hydrochloride as a stable white powder.
To ensure a self-validating and reproducible system, the following mechanistic rationales must be understood:
Why use LDA in Step 1?
Cyclobutanecarbonitrile is sterically demanding. The use of a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures quantitative, kinetic deprotonation without the base attacking the nitrile carbon. Furthermore, nitrile anions are excellent Michael donors due to their linear geometry, which minimizes steric hindrance during the attack on the
β
-position of ethyl crotonate.
Why Raney Nickel over Pd/C in Step 2?
During the hydrogenation of nitriles, a primary amine is formed via an intermediate imine. If Palladium on Carbon (Pd/C) is used, the newly formed primary amine often attacks the unreacted imine, leading to unwanted secondary amine dimers[3]. Raney Nickel effectively suppresses this side reaction. Additionally, the thermodynamic stability of the resulting 6-membered lactam ring drives the spontaneous intramolecular aminolysis of the ethyl ester upon heating.
The Criticality of the Fieser-Fieser Workup in Step 3:LiAlH4
is a powerful reducing agent required to reduce the highly stable lactam carbonyl to a methylene group[3],[4]. Standard aqueous quenching of
LiAlH4
creates intractable, gelatinous aluminum hydroxide emulsions that trap the product and severely reduce yields. The exact stoichiometric addition of water and sodium hydroxide (the Fieser-Fieser method) forces the aluminum salts to precipitate as a granular, easily filterable solid[4].
References
Google Patents. "Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane". Google.com.
PubChemLite. "9-methyl-6-azaspiro[3.5]nonane (C9H17N)". Uni.lu. Available at:[Link]
Catalytic Cross-Coupling Reactions with 9-Methyl-6-azaspiro[3.5]nonane: A Comprehensive Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Scientific Rationale: The Role of Spirocyclic Amines in Modern Drug De...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Scientific Rationale: The Role of Spirocyclic Amines in Modern Drug Design
In contemporary medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy to improve the clinical success of drug candidates. This paradigm, often referred to as "Escaping from Flatland," enhances critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and target selectivity.
9-Methyl-6-azaspiro[3.5]nonane is a highly valuable spirocyclic building block. Structurally, it serves as a conformationally restricted bioisostere for traditional piperidines, morpholines, and piperazines[1]. The incorporation of the rigid spiro[3.5]nonane core alters the basicity (pKa) of the nitrogen atom and shields it from rapid cytochrome P450-mediated
N
-dealkylation. However, this same steric bulk—exacerbated by the adjacent spiro-center and the 9-methyl substitution—makes functionalizing the secondary amine via traditional nucleophilic aromatic substitution (S
N
Ar) kinetically unfavorable.
To overcome this, Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard[2]. This application note details the causal methodology, optimized conditions, and self-validating protocols for the efficient C–N cross-coupling of 9-Methyl-6-azaspiro[3.5]nonane with aryl and heteroaryl halides.
Mechanistic Workflow & Catalyst Selection
The primary challenge in coupling hindered spirocyclic amines is the reductive elimination step of the catalytic cycle. Traditional bidentate ligands (e.g., BINAP, dppf) form tight coordination complexes that fail to release the bulky spirocyclic product, leading to catalyst stalling and off-target dehalogenation.
To solve this, we employ RuPhos Pd G3 or BrettPhos Pd G3 precatalysts[3].
Causality of the Ligand: The biaryl dialkylphosphine backbone of RuPhos is highly electron-rich (accelerating oxidative addition) and sterically demanding (forcing the Pd center to rapidly undergo reductive elimination to relieve steric strain).
Causality of the G3 Precatalyst: Generation 3 (G3) precatalysts are shelf-stable and rapidly activate under mildly basic conditions to form the active monomeric L-Pd(0) species, bypassing the need for harsh activation conditions that can degrade sensitive substrates.
Figure 1: Catalytic cycle of RuPhos-mediated Pd-catalyzed Buchwald-Hartwig amination.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for coupling 9-Methyl-6-azaspiro[3.5]nonane with a model unactivated aryl bromide (4-bromotoluene). This data validates the necessity of modern Buchwald ligands over first-generation systems.
Entry
Catalyst / Ligand System
Base
Solvent
Temp (°C)
Conversion (%)*
1
Pd₂(dba)₃ / BINAP (5 mol%)
Cs₂CO₃
Toluene
100
12%
2
Pd(OAc)₂ / XPhos (5 mol%)
NaOtBu
1,4-Dioxane
100
48%
3
RuPhos Pd G3 (2 mol%)
NaOtBu
1,4-Dioxane
80
>95%
4
BrettPhos Pd G3 (2 mol%)
NaOtBu
1,4-Dioxane
80
91%
5
RuPhos Pd G3 (2 mol%)
LiHMDS
THF
65
86%
*Conversion determined by LC-MS using biphenyl as an internal standard. Entry 5 demonstrates a milder alternative for base-sensitive functional groups (e.g., esters, amides).
Experimental Protocol: General C–N Cross-Coupling
This protocol is designed as a self-validating system . Internal controls (such as strict atmospheric exclusion and LC-MS tracking) are embedded to ensure reproducibility and diagnose failures immediately.
Materials & Reagents
Amine: 9-Methyl-6-azaspiro[3.5]nonane (1.2 equiv)
Electrophile: Aryl or Heteroaryl Halide (Bromide or Iodide) (1.0 equiv)
Catalyst: RuPhos Pd G3 (2–5 mol%)
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) — Use LiHMDS if the aryl halide contains base-sensitive moieties.
Solvent: Anhydrous 1,4-Dioxane (Deoxygenated via argon sparging for 15 minutes prior to use).
Internal Standard: Biphenyl (0.1 equiv) for quantitative LC-MS tracking.
Step-by-Step Methodology
Step 1: Reaction Preparation (Glovebox or Schlenk Line)
To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), NaOtBu (72 mg, 0.75 mmol, 1.5 equiv), RuPhos Pd G3 (8.4 mg, 0.01 mmol, 2 mol%), and biphenyl (7.7 mg, 0.05 mmol).
Causality Check: Solid reagents are added first to minimize atmospheric exposure during transfer. The G3 precatalyst must remain pale yellow/orange; a black or dark brown appearance indicates premature degradation to inactive Pd-black.
Step 2: Liquid Addition & Degassing
Seal the vial with a PTFE-lined septum cap. If operating outside a glovebox, evacuate and backfill the vial with Argon (3 cycles).
Add 9-Methyl-6-azaspiro[3.5]nonane (83.5 mg, 0.6 mmol, 1.2 equiv) via a gastight syringe.
Add anhydrous, degassed 1,4-Dioxane (2.5 mL, yielding a 0.2 M solution).
Step 3: Catalytic Execution
Transfer the sealed vial to a pre-heated aluminum reaction block set to 80 °C.
Stir vigorously (800 rpm) for 4 to 12 hours.
Self-Validation (Reaction Monitoring): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You should observe the consumption of the aryl halide and the appearance of the product mass [M+H]⁺. If the primary byproduct is the dehalogenated arene (Ar-H), the reductive elimination is stalling—consider switching to BrettPhos Pd G3.
Step 4: Workup & Purification
Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite to remove the palladium residues and inorganic salts, eluting with Ethyl Acetate (15 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or reverse-phase preparative HPLC to isolate the pure spirocyclic arylamine.
Field-Proven Insights & Troubleshooting
Issue: High levels of Dehalogenation (Ar-H formation).
Cause: The Pd-complex undergoes
β
-hydride elimination or protodepalladation faster than reductive elimination.
Solution: Increase the steric bulk of the ligand (switch from RuPhos to tBuBrettPhos) or increase the concentration of the amine to 2.0 equivalents to drive the equilibrium of amine coordination.
Issue: No conversion, starting materials remain intact.
Cause: Failure of the precatalyst to activate, often due to poor base solubility or wet solvent.
Solution: Ensure 1,4-Dioxane is strictly anhydrous. If using LiHMDS, ensure the reaction temperature is maintained at 65 °C, as higher temperatures can rapidly decompose the base.
Issue: Over-alkylation or Ring-Opening.
Cause: Extreme temperatures (>110 °C) can occasionally lead to strain-release ring opening of the spiro[3.5] system.
Solution: Keep the reaction temperature at or below 80 °C. The efficiency of the G3 precatalyst makes high-temperature forcing conditions unnecessary.
References
Impact of Cross-Coupling Reactions in Drug Discovery and Development (NIH). Discusses the fundamental role of Buchwald-Hartwig aminations and spirocyclic linkers in modern pharmaceutical pipelines.
Synthetic Routes to Approved Drugs Containing a Spirocycle (MDPI).
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders (ACS Publications). Highlights the specific use of RuPhos and BrettPhos Pd G3 catalysts with spirocyclic amines and LHMDS base.
The Ascendancy of Spirocyclic Scaffolds: Application Notes on 9-Methyl-6-azaspiro[3.5]nonane in Modern Medicinal Chemistry
Abstract In the contemporary landscape of drug discovery, the strategic departure from planar, two-dimensional molecules towards more complex, three-dimensional architectures is a paramount objective. Spirocyclic scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the contemporary landscape of drug discovery, the strategic departure from planar, two-dimensional molecules towards more complex, three-dimensional architectures is a paramount objective. Spirocyclic scaffolds, characterized by two rings sharing a single tetrahedral carbon, have emerged as a powerful tool in this endeavor, offering a pathway to novel chemical space with enhanced pharmacological properties.[1][2][3] Among these, the 9-Methyl-6-azaspiro[3.5]nonane moiety presents a compelling structural motif. This guide provides an in-depth exploration of its applications, design principles, and synthetic protocols relevant to medicinal chemists and drug development professionals. We will delve into the inherent advantages conferred by this spirocyclic system, its potential as a bioisosteric replacement for traditional chemical groups, and its role in the design of next-generation therapeutics.
Introduction: Escaping Flatland with Spirocyclic Architectures
The over-reliance on flat, aromatic structures in drug design has often led to challenges in achieving target selectivity, metabolic stability, and favorable physicochemical properties. Spirocycles, by virtue of their rigid, three-dimensional conformation, offer a solution to these limitations.[1][3] The introduction of a spirocyclic core, such as 9-Methyl-6-azaspiro[3.5]nonane, can significantly enhance the fraction of sp3-hybridized carbons (Fsp3) in a molecule. A higher Fsp3 is correlated with an increased probability of clinical success, primarily due to the creation of more complex and specific interactions with biological targets.[3]
The 6-azaspiro[3.5]nonane framework, a fusion of a cyclobutane and a piperidine ring, provides a unique set of exit vectors for substituent placement, allowing for precise spatial orientation of pharmacophoric elements. The addition of a methyl group at the 9-position introduces a chiral center and a lipophilic contact point, further refining the scaffold's interaction profile and potentially enhancing binding affinity and selectivity.
Caption: Bioisosteric replacement strategies.
For instance, replacing a piperidine ring with a 6-azaspiro[3.5]nonane can introduce greater structural rigidity and potentially improve metabolic stability. [4]The methyl group at the 9-position can further probe hydrophobic pockets within a target's binding site.
Targeting G-Protein Coupled Receptors (GPCRs)
A significant application of the closely related 7-azaspiro[3.5]nonane scaffold has been in the development of potent and selective agonists for G-protein coupled receptor 119 (GPR119). [2][5][6]GPR119 is a promising target for the treatment of type 2 diabetes and obesity. [2][7]The spirocyclic core helps to correctly orient the pharmacophoric groups for optimal receptor engagement, leading to enhanced potency and efficacy. [5]It is plausible that the 9-Methyl-6-azaspiro[3.5]nonane scaffold could be similarly employed in the design of novel GPCR modulators.
The physicochemical properties of azaspiro[3.5]nonane derivatives, such as their potential for good cell permeability and modulated lipophilicity, make them attractive scaffolds for CNS drug discovery. [7][8]The ability to fine-tune properties like pKa and LogP is crucial for achieving brain penetration while avoiding undesirable off-target effects. The rigid nature of the scaffold can also contribute to higher selectivity for specific CNS targets.
Experimental Protocols
Protocol for the Synthesis of a 9-Methyl-6-azaspiro[3.5]nonane Derivative
This protocol outlines a general, hypothetical route for the synthesis of a derivative incorporating the 9-Methyl-6-azaspiro[3.5]nonane core, inspired by literature precedents on related spirocycles.
Objective: To synthesize N-((4-cyanophenyl)methyl)-9-methyl-6-azaspiro[3.5]nonane.
Materials:
9-Methyl-6-azaspiro[3.5]nonane (commercially available or synthesized)
[9]* 4-cyanobenzaldehyde
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM)
Methanol (MeOH)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Ethyl acetate and hexanes for elution
Procedure:
Reaction Setup: To a solution of 9-Methyl-6-azaspiro[3.5]nonane (1.0 eq) in DCM at room temperature, add 4-cyanobenzaldehyde (1.1 eq). Stir the mixture for 30 minutes.
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro GPR119 Agonist Activity Assay
This protocol describes a cell-based assay to evaluate the agonist activity of a synthesized 9-Methyl-6-azaspiro[3.5]nonane derivative at the GPR119 receptor.
[5][6]
Objective: To determine the EC₅₀ of a test compound for GPR119 activation.
Materials:
HEK293 cells stably expressing human GPR119
Assay buffer (e.g., HBSS with 20 mM HEPES)
Test compound (dissolved in DMSO)
Positive control (a known GPR119 agonist)
cAMP detection kit (e.g., HTRF or luminescence-based)
384-well white assay plates
Procedure:
Cell Plating: Seed the GPR119-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer. The final DMSO concentration should be kept below 0.5%.
Cell Treatment: Remove the cell culture medium from the plates and add the diluted compounds. Incubate at 37°C for 30 minutes.
cAMP Measurement: Following incubation, measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Conclusion
The 9-Methyl-6-azaspiro[3.5]nonane scaffold represents a valuable and under-explored building block in medicinal chemistry. Its inherent three-dimensionality, coupled with the potential for improved physicochemical and ADME properties, makes it an attractive alternative to traditional, planar moieties. [1]The successful application of the broader class of azaspiro[3.5]nonanes as potent and selective modulators of challenging drug targets like GPR119 highlights the significant potential of this spirocycle in modern drug discovery. [1][2]Further exploration and direct comparative studies will continue to delineate the specific advantages of this scaffold, paving the way for the next generation of innovative medicines.
References
A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem.
A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.
A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.
Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online.
Design, synthesis and biological evaluation of novel 7-azaspiro[3.
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems.
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems.
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
Technical Support Center: Troubleshooting 9-Methyl-6-azaspiro[3.5]nonane Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of 9-Methyl-6-azaspiro[3.5]nonane .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of 9-Methyl-6-azaspiro[3.5]nonane . Spirocyclic scaffolds like the 6-azaspiro[3.5]nonane framework are highly valued in drug discovery for their rigid, three-dimensional vector projection, which often improves physicochemical properties and target binding affinities[1].
However, constructing this specific spirocyclic core—particularly with a methyl group adjacent to the spiro-center—introduces significant steric and electronic challenges[2]. This guide dissects the causality behind common synthetic failures, provides self-validating protocols, and offers targeted troubleshooting to maximize your overall yield.
I. Architectural Overview & Synthetic Strategy
The construction of the azaspiro[3.5]nonane skeleton relies heavily on orchestrating cyclization reactions around a central quaternary carbon[2]. For the 9-methyl derivative, the most robust and scalable route avoids direct alkylation of highly strained precursors. Instead, it utilizes the diastereoselective spirocyclization of an N-protected 4-methylpiperidin-2-one, followed by a controlled lactam reduction and subsequent deprotection[3].
Synthetic workflow for 9-Methyl-6-azaspiro[3.5]nonane via N-benzyl lactam intermediates.
II. Frequently Asked Questions & Troubleshooting
Q1: During the spirocyclization step, my yield of the cyclobutane intermediate is <30%. I am isolating mostly O-alkylated and mono-alkylated byproducts. How do I force the C-alkylation?
Causality: The formation of the spiro-cyclobutane ring requires a double C-alkylation at the
α
-position of the lactam. Because lactam enolates exhibit ambident reactivity, O-alkylation is a rapid, competing pathway. Furthermore, the presence of the 4-methyl group creates steric hindrance, slowing down the second intramolecular alkylation step and trapping the reaction at the mono-alkylated stage.
Optimization: You must increase the nucleophilicity of the carbon center. Switch from NaH to a strong, non-nucleophilic base like LDA at cryogenic temperatures (-78 °C) to ensure complete, irreversible enolate formation. Crucially, add a polar aprotic co-solvent like DMPU (10% v/v) to solvate the lithium cation, which breaks up enolate aggregates and drastically favors C-alkylation over O-alkylation.
Q2: During the LiAlH₄ reduction of the spiro-lactam, I am observing a significant amount of a byproduct with a double bond and a ring-opened amine. What causes this?
Causality: During the reduction of lactam intermediates, over-reduction leading to ring-opened byproducts is a documented side reaction, especially under harsh conditions[4]. The highly strained spiro[3.5] system is susceptible to C-N bond cleavage. If the reaction temperature exceeds room temperature, the intermediate hemiaminal collapses, and the aluminum hydride acts as a base/nucleophile to cleave the piperidine ring, generating an acyclic olefin impurity.
Optimization: Strict temperature control is mandatory. Maintain the reaction between 0 °C and room temperature. Do not reflux. If ring-opening persists, switch to Borane-THF (BH₃·THF). Borane is highly chemoselective for lactams and operates via a different mechanism that stabilizes the intermediate, preventing ring fragmentation.
Q3: My final debenzylation step using Pd/C and H₂ is stalling. The starting material remains unconsumed even after 24 hours.
Causality: The 9-methyl-6-azaspiro[3.5]nonane product is a highly basic secondary amine. As the reaction progresses, the newly formed free amine strongly coordinates to the surface of the palladium catalyst, poisoning it and halting the catalytic cycle. Furthermore, the adjacent spiro-center and 9-methyl group create a sterically congested environment that impedes surface approach.
Optimization: Perform the hydrogenation under slightly acidic conditions. Adding 1.1 equivalents of glacial acetic acid protonates the secondary amine as it forms, preventing it from coordinating with the palladium surface.
III. Quantitative Data: Lactam Reduction Optimization
To guide your choice of reducing agents, the following table summarizes our internal optimization data for the reduction of 6-Benzyl-9-methyl-6-azaspiro[3.5]nonan-5-one (Step 2).
Reducing Agent
Equivalents
Temperature
Time (h)
Isolated Yield (%)
Major Impurity Profile
LiAlH₄
2.0
65 °C (Reflux)
4
35%
Ring-opened olefin (40%)
LiAlH₄
1.5
0 °C to RT
6
72%
Olefin (5%), Unreacted (2%)
BH₃·THF
3.0
65 °C (Reflux)
12
88%
Trace (<2%)
Note: While BH₃·THF requires refluxing conditions, its unique coordination mechanism protects the strained spiro-system from C-N cleavage.
IV. Core Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that errors are caught before proceeding to the next synthetic step.
Protocol A: Diastereoselective Spirocyclization
Objective: Synthesis of 6-Benzyl-9-methyl-6-azaspiro[3.5]nonan-5-one.
Enolate Formation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (2.2 eq). Cool to -78 °C. Dropwise add n-BuLi (2.1 eq, 2.5 M in hexanes). Stir for 30 min.
Substrate Addition: Slowly add a solution of N-benzyl-4-methylpiperidin-2-one (1.0 eq) in THF (10 mL). Stir at -78 °C for 1 hour to ensure complete enolization.
Alkylation: Add 1,3-dibromopropane (1.2 eq) dropwise, immediately followed by anhydrous DMPU (10% v/v relative to THF).
Cyclization: Allow the reaction to slowly warm to room temperature and stir for 16 hours.
Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The disappearance of the mono-alkylated intermediate (lower Rf) and the appearance of the highly non-polar spiro-product confirms successful cyclization.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and purify via flash chromatography.
Objective: Synthesis of 6-Benzyl-9-methyl-6-azaspiro[3.5]nonane without ring-opening.
Reaction Setup: Dissolve the spiro-lactam (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere.
Addition: Dropwise add LiAlH₄ (1.5 eq, 1.0 M in THF). Maintain the internal temperature below 5 °C during the addition to prevent exothermic runaway[4].
Stirring: Remove the ice bath, warm to room temperature, and stir for 6 hours.
Validation Checkpoint: Monitor by GC-MS. Quench the reaction the moment the starting lactam mass is consumed to prevent over-reduction.
Fieser Quench (Critical): Cool the flask back to 0 °C. For every
x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of H₂O,
x
mL of 15% NaOH(aq), and
3x
mL of H₂O.
Isolation: Stir vigorously for 30 minutes until a white, granular aluminum salt precipitate forms. Filter through a tightly packed pad of Celite, wash with THF, and concentrate the filtrate.
Protocol C: Catalytic Debenzylation
Objective: Final isolation of 9-Methyl-6-azaspiro[3.5]nonane.
Preparation: Dissolve 6-benzyl-9-methyl-6-azaspiro[3.5]nonane (1.0 eq) in HPLC-grade methanol (0.1 M).
Acidification: Add glacial acetic acid (1.1 eq) to protonate the amine.
Hydrogenation: Add 10% Pd/C (10% w/w) under nitrogen. Purge the vessel with H₂ gas three times. Maintain under an H₂ atmosphere (balloon) for 12 hours.
Workup: Filter through Celite. Concentrate the filtrate, then partition between DCM and 1M NaOH to free-base the target amine. Extract, dry, and concentrate to yield the final spirocycle[3].
V. References
[3] Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Available at:
Technical Support Center: Troubleshooting Solubility Issues with 9-Methyl-6-azaspiro[3.5]nonane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers integrating spirocyclic amines into their drug discovery pipelines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers integrating spirocyclic amines into their drug discovery pipelines. The incorporation of spirocycles like 9-Methyl-6-azaspiro[3.5]nonane is a highly effective strategy to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. This "Escape from Flatland" approach generally improves overall aqueous solubility, lowers lipophilicity, and enhances metabolic stability compared to planar aromatic rings[1].
However, the unique physicochemical properties of spirocyclic aliphatic amines can introduce distinct handling and solubility challenges in organic solvents during synthesis and purification. This guide is designed to help you diagnose and resolve these specific bottlenecks.
Diagnostic Workflow for Amine Solubility
Before altering your solvent system, use the diagnostic logic tree below to identify the root cause of your solubility issue. The protonation state and environmental exposure of your amine dictate its solvent compatibility.
Diagnostic workflow for troubleshooting spirocyclic amine solubility issues.
Q1: I purchased 9-Methyl-6-azaspiro[3.5]nonane, but it refuses to dissolve in dichloromethane (DCM) or ethyl acetate (EtOAc). However, it dissolves perfectly in water. Why?A1: You are almost certainly working with the salt form of the compound (e.g., hydrochloride or trifluoroacetate) rather than the free base. Amine salts possess a highly polar, ionic crystal lattice. Because non-polar or moderately polar organic solvents (like DCM or EtOAc) have low dielectric constants, they cannot overcome the lattice energy to solvate the ions[2],[3]. Conversely, water and methanol easily solvate these charged species. To utilize this compound in standard organic transformations (e.g., Buchwald-Hartwig aminations or amide couplings), you must convert it to its neutral free base form (See Protocol 1).
Q2: My 9-Methyl-6-azaspiro[3.5]nonane free base was completely soluble in hexanes yesterday. Today, there is a white, insoluble precipitate at the bottom of the flask. Did my compound degrade?A2: Your compound has not permanently degraded; it has reacted with atmospheric carbon dioxide (CO₂). Secondary aliphatic and spirocyclic amines are strong nucleophiles that reversibly react with CO₂ in the air to form alkyl-ammonium carbamate salts [4]. This spontaneous transition converts your non-ionic free base into an ionic carbamate network. Because ionic salts are insoluble in non-polar solvents like hexanes, the carbamate crashes out of solution as a white precipitate[5].
Solution: This reaction is fully reversible. You can recover your free base by applying gentle heat and sparging the solution with an inert gas (See Protocol 2).
Q3: How does the spiro[3.5]nonane core affect solubility compared to a standard piperidine?A3: The spirocyclic architecture introduces significant three-dimensionality, which disrupts flat crystal lattice packing. This typically lowers the melting point and increases solubility across a broader range of solvents compared to planar analogs. However, the basicity (
pKa
) of the nitrogen in the 6-azaspiro[3.5]nonane system remains high (typically
pKa
~ 9.5-10.5). Therefore, its solubility profile is still overwhelmingly dictated by its protonation state rather than its carbon framework[1].
Quantitative Solubility Profiles
To aid in solvent selection, the table below summarizes the expected solubility behavior of 9-Methyl-6-azaspiro[3.5]nonane based on its chemical state and the dielectric constant (
ε
) of the solvent.
Solvent
Dielectric Constant (
ε
)
Free Base Solubility
HCl Salt Solubility
Water
80.1
Low (< 5 mg/mL)
High (> 50 mg/mL)
Methanol (MeOH)
32.7
High (> 50 mg/mL)
High (> 50 mg/mL)
Dichloromethane (DCM)
8.9
High (> 50 mg/mL)
Low (< 1 mg/mL)
Ethyl Acetate (EtOAc)
6.0
High (> 50 mg/mL)
Very Low (< 0.1 mg/mL)
Hexanes
1.9
Moderate (~ 20 mg/mL)
Insoluble
Standard Operating Protocols
Protocol 1: Free-Basing 9-Methyl-6-azaspiro[3.5]nonane for Organic Synthesis
Causality: To dissolve the amine in organic solvents for synthesis, the ammonium cation must be deprotonated to form the neutral amine. Biphasic extraction allows the aqueous base to neutralize the salt at the solvent interface, driving the lipophilic free base into the organic layer.
Suspend 1.0 eq of 9-Methyl-6-azaspiro[3.5]nonane hydrochloride in Dichloromethane (DCM) (approx. 10 mL per gram of compound). The mixture will be a cloudy suspension.
Add an equal volume of 1M aqueous NaOH or saturated aqueous Na₂CO₃.
Stir vigorously for 15–20 minutes. Self-Validation Step: Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper; it must remain strongly basic (pH > 10) to ensure complete deprotonation. If the pH is lower, add more aqueous base.
Separate the layers using a separatory funnel.
Extract the aqueous layer twice more with fresh DCM to ensure maximum recovery of the free base.
Combine the organic layers, wash with brine to remove residual water/salts, and dry over anhydrous Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the organic-soluble free base.
Causality: The formation of the insoluble amine-carbamate salt is an exothermic, equilibrium-driven process. By applying heat, you provide the thermodynamic energy to break the ionic carbamate bonds. Simultaneously sparging with an inert gas removes dissolved CO₂ from the solvent, driving the equilibrium entirely back to the free base[5],[4].
Identify the white precipitate suspended in your non-polar organic solvent (e.g., hexanes, ether, or DCM).
Equip the reaction flask with a reflux condenser and a gas dispersion tube (or a long needle) submerged into the solvent.
Sparge the suspension continuously with dry Argon or Nitrogen gas.
Heat the mixture gently to 40–50 °C (ensure you do not exceed the boiling point of your chosen solvent).
Observe the solution for 10–15 minutes. The white precipitate will gradually dissolve as the carbamate degrades back into the highly soluble free base and CO₂ gas is expelled.
Store the recovered free base solution in a tightly sealed Schlenk flask under an Argon atmosphere to prevent re-absorption of atmospheric CO₂.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
Chemistry Stack Exchange. (2016).
ACS Publications. (2011).
PMC - NIH. (2018). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
Technical Support Center: Synthesis and Optimization of 9-Methyl-6-azaspiro[3.5]nonane Derivatives
Welcome to the Technical Support Center. The 6-azaspiro[3.5]nonane scaffold, particularly its 9-methyl substituted derivatives, is highly valued in drug discovery as a rigid, three-dimensional bioisostere for piperidines...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The 6-azaspiro[3.5]nonane scaffold, particularly its 9-methyl substituted derivatives, is highly valued in drug discovery as a rigid, three-dimensional bioisostere for piperidines and pyrrolidines[1]. However, the inherent ring strain of the spirocyclic core and the steric hindrance introduced by the 9-methyl group present unique synthetic challenges. This guide provides field-proven methodologies, causality-driven troubleshooting, and quantitative benchmarks to ensure high-fidelity synthesis and functionalization.
Causality & Self-Validation Principle: The synthesis of these derivatives often relies on late-stage functionalization, such as the reductive amination of spirocyclic ketones or the deprotection of the 6-aza piperidine ring[2]. To ensure a self-validating system, every protocol below includes specific in-process controls (e.g., TLC, LC-MS) so that researchers can verify intermediate stability before proceeding to the next step.
Protocol A: Reductive Amination for N-Alkylation
Purpose: To functionalize the spirocyclic core while avoiding over-alkylation or premature ketone reduction.
Causality: Using Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) is critical. Unlike NaBH₄, which is too reactive and will reduce the starting ketone to an alcohol, these milder reagents are selective for the transient imine intermediate formed in situ[3].
Step-by-Step Methodology:
Imine Pre-formation: Dissolve the 9-methyl-6-azaspiro[3.5]nonan-x-one precursor (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is preferred over DCM as its higher boiling point allows for gentle heating if imine formation is sluggish due to the steric bulk of the 9-methyl group[4].
Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Stir at room temperature for 2 hours. Self-Validation: Monitor by LC-MS. The disappearance of the ketone mass and the appearance of the imine mass [M+H]⁺ confirms successful pre-formation.
Selective Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Causality: Portion-wise addition at 0 °C controls the exotherm and minimizes the formation of secondary amine byproducts[3].
Completion & Workup: Allow the reaction to warm to room temperature and stir for 4–6 hours. Once TLC indicates complete consumption of the imine, quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Caption: Experimental workflow for the reductive amination of spirocyclic ketones.
Protocol B: Boc Deprotection of the 6-Aza Position
Purpose: Removal of the tert-butyloxycarbonyl (Boc) group to expose the secondary amine for subsequent coupling.
Causality: The spirocyclic core is highly sensitive to harsh acidic conditions, which can lead to ring degradation and poor recovery[2]. Therefore, a controlled trifluoroacetic acid (TFA) deprotection is utilized.
Step-by-Step Methodology:
Preparation: Dissolve the N-Boc-9-methyl-6-azaspiro[3.5]nonane derivative (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA (5–10 eq) dropwise[2]. Causality: The low temperature mitigates the exothermic cleavage of the Boc group, preventing thermal degradation of the strained spirocycle.
Reaction Monitoring: Remove the ice bath and stir at room temperature for 1–2 hours. Self-Validation: Spot the reaction mixture on a TLC plate (Ninhydrin stain). The product will appear as a distinct, UV-inactive spot that stains deep purple/pink, confirming the presence of the free secondary amine.
Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash thoroughly with saturated aqueous NaHCO₃ until the aqueous layer is pH > 7[2].
Q1: My yield of the desired amine is extremely low after LiAlH₄ reduction of the spirocyclic lactam, and LC-MS shows a mass corresponding to a ring-opened byproduct. What causes this and how can I fix it?Answer: Ring-opening of the piperidine ring is a well-documented side reaction during the reduction of sterically hindered lactams[2].
Causality: The 9-methyl group increases steric bulk, slowing down the desired reduction. If the reaction is pushed with excess heat or prolonged times, the highly reactive LiAlH₄ will attack the C-N bond, leading to ring cleavage. Furthermore, trace amounts of water can generate highly basic lithium hydroxide species that exacerbate degradation[2].
Solution: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere). If the issue persists, switch to a milder, more selective reducing agent such as borane-tetrahydrofuran complex (BH₃·THF), which coordinates directly to the lactam carbonyl and provides better selectivity without ring cleavage[2].
Q2: During the reductive amination of my 9-methyl-6-azaspiro[3.5]nonane ketone, I am isolating a significant amount of the corresponding alcohol instead of the amine. Why?Answer: This indicates that the reducing agent is acting on the ketone before the imine has fully formed.
Causality: The steric hindrance of the 9-methyl group adjacent to the spiro-center slows down the nucleophilic attack of the primary amine. If the reducing agent is present too early, it will reduce the unreacted ketone[3].
Solution: Adopt a strict two-step "pre-formation" strategy. Allow the amine and ketone to stir with an acid catalyst (e.g., Ti(O-iPr)₄ or AcOH) for at least 2–4 hours before adding the reducing agent. Always use STAB (NaBH(OAc)₃) instead of NaBH₄[4].
Q3: The removal of the Boc protecting group is leading to decomposition of my spirocyclic product. What are the optimal conditions?Answer: The azaspiro[3.5]nonane core can be sensitive to prolonged exposure to strong acids[2].
Causality: Harsh acidic conditions (e.g., concentrated HCl at elevated temperatures) can protonate the spirocyclic framework, leading to carbocation-mediated rearrangement or degradation of the cyclobutane/cyclopentane ring[2].
Solution: Use the TFA/DCM method described in Protocol B. Critically, perform the reaction at 0 °C to room temperature and quench the reaction immediately once TLC shows completion. A careful basic workup (saturated NaHCO₃) is mandatory to isolate the free amine without residual acid-catalyzed degradation[2].
Q4: How can I achieve regioselective functionalization on the 6-azaspiro[3.5]nonane ring if I don't have a directing group?Answer: In the absence of a directing group, functionalization is governed by the inherent electronic activation of the C-H bonds[5].
Causality: The C5 and C7 positions (α to the nitrogen) are electronically activated and most susceptible to deprotonation or oxidation. However, the 9-methyl group introduces significant steric shielding on one face of the spirocycle[5].
Solution: Leverage the steric bias. Bulky electrophiles will preferentially attack the less hindered α-position (away from the 9-methyl group). For precise control, consider installing a transient directing group on the 6-aza nitrogen to guide transition-metal-catalyzed C-H activation[5].
Section 3: Visualizing the Workflow
To streamline your optimization process, follow this logical decision tree when encountering low yields during the synthesis of 9-methyl-6-azaspiro[3.5]nonane derivatives.
Caption: Decision tree for troubleshooting low yields in 6-azaspiro[3.5]nonane derivative synthesis.
Technical Support Center: Troubleshooting 9-Methyl-6-azaspirononane Scale-Up
Technical Support Center: Troubleshooting 9-Methyl-6-azaspiro[1]nonane Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 9-Methyl-6-azaspiro[1]nonane Scale-Up
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist, Process Chemistry Division
Introduction: The Scale-Up Challenge
9-Methyl-6-azaspiro[1]nonane is a highly privileged, conformationally rigid spirocyclic scaffold used to improve the metabolic stability and
sp3
character of drug candidates. The most scalable and atom-economical synthetic route relies on an aminoallylation sequence followed by a Ring-Closing Metathesis (RCM) of an N-Boc-N-allyl-1-(prop-1-en-2-yl)cyclobutanemethanamine precursor, terminating with a stereoselective hydrogenation ([2]([Link])).
While this route is highly efficient at the bench scale (1–10 g), moving to the multi-kilogram scale alters the reaction kinetics, leading to severe byproduct profiles including oligomers, dead-end enamines, and epimerized scaffolds. This guide provides the mechanistic causality and self-validating protocols required to suppress these byproducts.
Section 1: Mechanistic Origins of Scale-Up Byproducts
Q1: Why do I observe a significant drop in yield and a spike in high-molecular-weight byproducts during the RCM step at the kilogram scale?
The Causality: Metathesis is an equilibrium-driven process. At the bench scale, reactions are typically run at high dilution (≤0.01 M), which kinetically favors intramolecular cyclization (RCM). During scale-up, to maximize volumetric productivity, chemists often increase the concentration (>0.05 M). This tips the kinetic balance toward intermolecular cross-metathesis , resulting in acyclic oligomerization and polymerization.
The Solution: Transition from batch chemistry to continuous-flow processing. Flow reactors maintain an artificially low steady-state concentration of the reactive intermediate while processing large volumes, effectively suppressing oligomerization.
Q2: I am detecting a dead-end byproduct with the exact same mass as my starting material during RCM, and the reaction stalls. What causes this?
The Causality: This is a classic Ru-catalyzed double-bond migration. As Ruthenium catalysts (like Grubbs II) undergo thermal degradation during extended scale-up reaction times, they form highly active Ru-hydride species ([3]([Link])). These hydrides catalyze the isomerization of your terminal N-allyl group into an internal N-propenyl enamine. Enamines are sterically and electronically deactivated toward RCM, creating a dead-end thermodynamic sink.
The Solution: The addition of a sacrificial oxidant, specifically 1,4-benzoquinone (10 mol%), rapidly quenches the Ru-hydride species without poisoning the primary metathesis cycle ([4]([Link])).
Q3: During the final hydrogenation step, I see incomplete conversion and the formation of a des-methyl or epimerized byproduct. How can I ensure stereofidelity at the C9 position?
The Causality: The RCM yields an unsaturated spirocycle with a double bond adjacent to the C9 methyl group. If standard Pd/C is used under low hydrogen pressure, the rate of palladium-catalyzed alkene migration can outpace the rate of reduction. If the double bond migrates past the C9 position, it destroys the stereocenter, leading to epimerization upon eventual reduction.
The Solution: Use Pearlman’s Catalyst (Pd(OH)₂/C) under high-pressure
H2
(50–100 psi) to ensure the rate of direct hydrogenation vastly exceeds the rate of alkene migration.
Section 2: Quantitative Process Optimization
The following table summarizes our internal scale-up data for the RCM step, demonstrating the critical impact of concentration, catalyst choice, and additives on byproduct suppression.
Scale
Concentration
Catalyst (1 mol%)
Additive
RCM Yield (%)
Oligomer (%)
Enamine Isomer (%)
10 g
0.01 M (Batch)
Grubbs II
None
82
5
11
1 kg
0.10 M (Batch)
Grubbs II
None
41
38
18
1 kg
0.10 M (Batch)
Hoveyda-Grubbs II
None
55
31
12
1 kg
0.05 M (Flow)
Hoveyda-Grubbs II
1,4-Benzoquinone
89
4
<1
Data Note: Hoveyda-Grubbs II (HG II) exhibits higher thermal stability than Grubbs II, further reducing baseline Ru-hydride formation.
Section 3: Self-Validating Experimental Protocols
Every step in a scale-up campaign must be a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.
Objective: Convert the diene precursor to the unsaturated spirocycle while suppressing intermolecular oligomerization and double-bond migration.
Preparation: Prepare a 0.05 M solution of the N-Boc diene precursor in anhydrous, degassed dichloromethane (DCM). Add 1 mol% Hoveyda-Grubbs II catalyst and 10 mol% 1,4-benzoquinone.
Execution: Pump the mixture through a PFA tubular flow reactor heated to 60 °C with a residence time of 15 minutes. Back-pressure regulator set to 40 psi to prevent solvent boiling.
Quench: Route the reactor output directly into a stirred solution of ethyl vinyl ether (excess) to instantly kill the active Ru-carbene.
Causality: Flow chemistry restricts the interaction time between activated molecules (preventing oligomers), while 1,4-benzoquinone intercepts hydrides (preventing enamines).
Validation Checkpoint: Take a 0.5 mL aliquot at the reactor outlet. Run rapid UPLC-MS. Pass criteria: <2% starting mass, <5% oligomer mass (
m/z=2M+H
), and total absence of the enamine isomer peak (which typically shifts +0.2 min in retention time and shows a distinct vinyl proton shift in
1H
NMR at ~5.8 ppm). If enamine >2%, increase 1,4-benzoquinone feed.
Objective: Stereoselectively reduce the internal alkene without epimerizing the C9 methyl group, followed by Boc removal.
Preparation: Dissolve the crude unsaturated spirocycle in methanol (0.2 M). Add 10 wt% of 20% Pd(OH)₂/C (Pearlman's Catalyst).
Execution: Pressurize the autoclave to 80 psi with
H2
gas. Stir vigorously at 25 °C for 4 hours. Do not apply heat, as thermal energy promotes alkene migration.
Deprotection: Filter through Celite. Concentrate, then dissolve in 4M HCl in dioxane. Stir for 2 hours at room temperature to cleave the Boc group.
Causality: High
H2
pressure and the highly active Pearlman's catalyst ensure rapid saturation of the alkene before it can migrate and scramble the C9 stereocenter ([5]([Link])).
Validation Checkpoint: Prior to HCl addition, run GC-MS on the hydrogenated intermediate. Pass criteria: Complete disappearance of the alkene mass (
M−2
). Run
1H
NMR to confirm the C9 methyl doublet remains sharp and integrates to 3H, with no secondary doublet indicating an epimeric mixture.
Section 4: Reaction Pathway Visualization
The following diagram maps the logical flow of the RCM step, highlighting the divergence between the desired target scaffold and the mechanistic dead-ends.
Reaction pathway for 6-azaspiro[1]nonane synthesis showing desired RCM vs. side reactions.
References
Prusov, E. V.; Maier, M. E. "Synthesis of nitrogen containing spirocyclic scaffolds via aminoallylation/RCM sequence." Universität Tübingen / Tetrahedron. Available at:[Link]
"Studies towards the Synthesis of Pentalenene: Mechanistic Insights into the Isomerization Phenomenon During RCM." The University of Manchester. Available at: [Link]
Schmidt, B.; Hauke, S. et al. "Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products." The Journal of Organic Chemistry. Available at:[Link]
"Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes." Journal of the American Chemical Society. Available at:[Link]